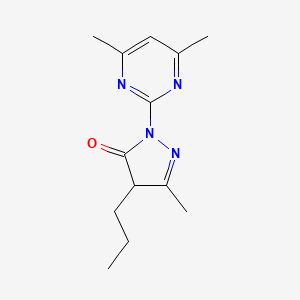
2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. This compound was originally developed as a neuroprotective agent and has shown promising results in preclinical studies for the treatment of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).
作用機序
The exact mechanism of action of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B is not fully understood, but it is believed to act through multiple pathways. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to inhibit the activity of caspase-3, a key mediator of apoptosis, and to increase the expression of heat shock proteins, which can protect cells from stress. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has also been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification genes. Additionally, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to inhibit the activity of the proteasome, which can lead to the accumulation of misfolded proteins and contribute to neurodegeneration.
Biochemical and Physiological Effects
2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to have a variety of biochemical and physiological effects in preclinical studies. In vitro studies have shown that 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B can protect neurons from oxidative stress, mitochondrial dysfunction, and excitotoxicity. In animal models, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to improve motor function, reduce neurodegeneration, and increase survival. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has also been shown to reduce amyloid-beta deposition and improve cognitive function in Alzheimer's disease models.
実験室実験の利点と制限
2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it an attractive candidate for the treatment of neurodegenerative diseases. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has also been extensively studied in preclinical models, and its mechanism of action is relatively well understood. However, there are also some limitations to using 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some applications. Additionally, the exact mechanism of action of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B is not fully understood, which may make it difficult to optimize its use in specific applications.
将来の方向性
There are several future directions for research on 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B. One area of focus is on optimizing the dosing and administration of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B to maximize its efficacy in treating neurodegenerative diseases. Another area of focus is on identifying the specific pathways and targets that are involved in 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B's neuroprotective effects. Additionally, there is interest in developing analogs of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B that may have improved pharmacokinetic properties or enhanced efficacy. Finally, there is ongoing research on the potential use of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B in other diseases, such as stroke and traumatic brain injury.
合成法
The synthesis of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B involves a multi-step process that starts with the reaction of 2,4-dichloro-3,5-dimethylpyridine with ethyl acetoacetate to form 2,4-dichloro-5-methyl-3-propylpyridine-2,6-dione. This compound is then reacted with hydrazine hydrate to form 2-(4,6-dimethyl-2-pyrimidinyl)hydrazinecarboxylic acid ethyl ester. Finally, the ester is converted to 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B through a cyclization reaction with acetic anhydride and sodium acetate.
科学的研究の応用
2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been extensively studied for its neuroprotective effects in various neurodegenerative diseases. Preclinical studies have shown that 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B can protect neurons from oxidative stress, mitochondrial dysfunction, and excitotoxicity. In animal models of Parkinson's disease, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to improve motor function and reduce neurodegeneration. In Alzheimer's disease models, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to reduce amyloid-beta deposition and improve cognitive function. In ALS models, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to delay disease onset and improve survival.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-5-6-11-10(4)16-17(12(11)18)13-14-8(2)7-9(3)15-13/h7,11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJOFHCZJPZCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=NN(C1=O)C2=NC(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,9-dimethyl-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5297979.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5297985.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5297987.png)
![N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5297994.png)
![6-{[(1-propyl-4-piperidinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5298011.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5298022.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide](/img/structure/B5298030.png)
![benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5298038.png)
![ethyl 4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5298045.png)
![3-(2,4-dichlorophenyl)-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5298046.png)
![3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5298065.png)
![(5-{1-[2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5298071.png)

![ethyl (3-(4-methoxyphenyl)-4-{2-[2-oxo-6-(trifluoromethyl)-2,3-dihydro-4-pyrimidinyl]vinyl}-1H-pyrazol-1-yl)acetate](/img/structure/B5298084.png)